Exemestane-13C-D4 (major)

bioanalysis LC-MS/MS internal standard

Exemestane-13C-D4 (major) is a stable isotope-labeled analog of the third-generation steroidal aromatase inhibitor exemestane, designed with one carbon-13 and four deuterium atoms (molecular formula C₁₉¹³CH₂₀D₄O₂, molecular weight 301.43 g/mol). This compound is classified as a dual-labeled internal standard for quantitative mass spectrometry applications, including LC-MS/MS and GC-MS, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control.

Molecular Formula C1913CH20D4O2
Molecular Weight
Cat. No. B1165126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane-13C-D4 (major)
Molecular FormulaC1913CH20D4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exemestane-13C-D4 (Major): A Dual-Labeled Stable Isotope Internal Standard for Pharmacokinetic and Bioanalytical Research


Exemestane-13C-D4 (major) is a stable isotope-labeled analog of the third-generation steroidal aromatase inhibitor exemestane, designed with one carbon-13 and four deuterium atoms (molecular formula C₁₉¹³CH₂₀D₄O₂, molecular weight 301.43 g/mol) . This compound is classified as a dual-labeled internal standard for quantitative mass spectrometry applications, including LC-MS/MS and GC-MS, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control [1][2].

Procurement Risks of Substituting Exemestane-13C-D4 with Unlabeled or Singly-Labeled Analogs


While multiple isotopically labeled exemestane variants exist, critical differences in mass shift magnitude, isotopic purity, and label stability preclude simple interchangeability for regulated bioanalytical workflows. Exemestane-13C-D4 (major) provides a molecular ion shift of +5 Da relative to unlabeled exemestane (296.40 → 301.43), exceeding the +3–4 Da shift of common singly-labeled analogs and thereby reducing interference from natural isotopic contributions . Furthermore, deuterium-only labels carry a recognized risk of hydrogen-deuterium exchange during sample preparation, as explicitly documented in the development of the 13C3-exemestane internal standard, where deuterium and ¹⁸O labeling were rejected due to exchange liability [1]. The dual ¹³C/D labeling in Exemestane-13C-D4 mitigates this risk by ensuring at least one stable carbon isotope remains intact even under protic conditions. Direct head-to-head comparison data between Exemestane-13C-D4 and other labeled exemestane analogs remain scarce in the published literature; the evidence presented below therefore relies on cross-study comparisons and class-level inference where explicitly noted.

Quantitative Differentiation of Exemestane-13C-D4 Versus Closest Labeled Analogs


Mass Shift Advantage for MS Internal Standard Application: +5 Da Versus +3–4 Da for Common Analogs

Exemestane-13C-D4 (major) exhibits a molecular weight of 301.43, representing a mass shift of approximately +5.03 Da relative to unlabeled exemestane (MW 296.40, C₂₀H₂₄O₂) . In contrast, the deuterium-only analog Exemestane-d4 (C₂₀H₂₀D₄O₂) has a molecular weight of 300.43, yielding a shift of +4.03 Da , while the 13C-only analog Exemestane-13C3 (C₁₇¹³C₃H₂₄O₂) produces a shift of +3.01 Da . The 13C,d2 analog (C₁₉¹³CH₂₂D₂O₂) similarly provides only a +3 Da shift . The superior mass shift of Exemestane-13C-D4 reduces the probability of isotopic overlap between the internal standard signal and the [M+2] or [M+4] natural abundance isotopologues of the unlabeled analyte, which is critical for accurate quantification at low ng/mL concentrations in complex biological matrices.

bioanalysis LC-MS/MS internal standard

Isotopic Label Stability: Dual ¹³C/D Labeling Mitigates H/D Exchange Risk Identified in Deuterium-Only Standards

In the published synthesis of [¹³C₃]exemestane as an internal standard, Fontana et al. (2008) explicitly state that deuterium and ¹⁸O labeling strategies were discarded for exemestane because of 'possible exchange reactions during sample preparation as well as possible formation of ions interfering with the quantitation of the analyte during the ionization processes in the mass spectrometer' [1]. Exemestane-13C-D4 (major) incorporates one ¹³C atom at the 6-methylene position (as indicated by the IUPAC name descriptor 'methylene-¹³C-d2') alongside four deuterium atoms at the 16-position and the methylene group. The presence of the carbon-13 label ensures that even if partial deuterium back-exchange occurs under protic sample preparation conditions, a stable isotopic label (+1 Da per ¹³C) remains to distinguish the internal standard from the unlabeled analyte, preserving quantitative accuracy.

isotope exchange sample preparation bioanalytical method validation

Vendor-Reported Chemical Purity Benchmarking Against Deuterium-Only Analogs

Exemestane-13C-D4 (major) is reported with a chemical purity of >98% by Alfa Chemistry , which is comparable to the >98% purity specification for Exemestane-d4 from Clearsynth and exceeds the >95% purity reported for Exemestane-[d4] from BOC Sciences . While a direct, lot-to-lot certified atom% enrichment value for the ¹³C position in Exemestane-13C-D4 is not publicly available from currently accessible non-prohibited vendor sources, the compound is supplied with detailed Certificate of Analysis (COA) documentation suitable for ANDA and DMF submissions [1].

reference standard purity quality control

Regulatory-Ready Documentation: COA and Characterization Data Supporting ANDA/QC Applications

Exemestane-13C-D4 (major) is supplied with detailed characterization data compliant with regulatory guidelines, including suitability for analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of exemestane [1]. The product can serve as a reference standard with additional traceability to pharmacopoeial standards (USP or EP) contingent on feasibility [1]. In contrast, many singly-labeled exemestane analogs (e.g., Exemestane-d4, Exemestane-13C3, Exemestane-13C,d2) are marketed primarily as research-grade compounds without explicit statements of regulatory documentation support or ANDA readiness .

ANDA GMP pharmacopoeial traceability

Procurement-Driven Application Scenarios for Exemestane-13C-D4 (Major) in Bioanalysis and Pharmaceutical Development


Regulated Bioanalytical Method Validation for ANDA Submissions Requiring a ≥5 Da Mass Shift Internal Standard

When developing and validating an LC-MS/MS method for exemestane quantification in human plasma to support an ANDA filing, regulatory guidances (FDA, EMA) expect the use of a stable isotope-labeled internal standard with sufficient mass separation to avoid cross-talk. Exemestane-13C-D4 (major), with its +5 Da mass shift, satisfies this requirement more robustly than the +3–4 Da shift of Exemestane-13C3 or Exemestane-d4, reducing the risk of method rejection due to isotopic interference at the lower limit of quantification .

Long-Term Pharmacokinetic Studies in Protic Biological Matrices Where Deuterium Exchange Is a Known Concern

In studies requiring extended sample preparation in aqueous or protic solvents (e.g., urine, plasma protein precipitation with methanol), deuterium-only internal standards are at risk of H/D back-exchange, leading to systematic quantification errors. Exemestane-13C-D4 (major) incorporates a non-exchangeable ¹³C label, preserving internal standard integrity even under conditions where deuterium labels may be compromised, as demonstrated by the explicit rejection of deuterium-only labeling in the development of ¹³C₃-exemestane [1].

Pharmaceutical QC Release Testing and Reference Standard Qualification Requiring COA Traceability

Quality control laboratories performing release testing of exemestane drug substance or drug product require a reference standard with documented purity, characterization, and regulatory-grade Certificate of Analysis. Exemestane-13C-D4 (major) is supplied with detailed characterization data suitable for AMV, QC, and ANDA applications, with optional traceability to USP or EP standards, making it preferable over research-grade labeled analogs that lack explicit regulatory documentation statements [2].

Simultaneous Multi-Analyte LC-MS/MS Methods Where Internal Standard Mass Resolution Is Critical

In multi-analyte panels that simultaneously quantify anastrozole, letrozole, exemestane, and fulvestrant, each analyte requires an internal standard with unique and well-resolved mass transitions. Exemestane-13C-D4 (major) provides a distinct precursor ion m/z shift that is readily distinguishable from the internal standards of co-eluting aromatase inhibitors (e.g., anastrozole-¹³C₄, letrozole-¹³C₂), minimizing spectral overlap and facilitating method multiplexing [3].

Quote Request

Request a Quote for Exemestane-13C-D4 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.